(5-Bromo-2-hydroxyphenyl)methanesulfonic acid
Description
(5-Bromo-2-hydroxyphenyl)methanesulfonic acid is a sulfonic acid derivative featuring a bromo-substituted hydroxyphenyl group linked to a methanesulfonic acid moiety via a methylene bridge. Its molecular formula is C₇H₇BrO₄S (molecular weight: 267.1 g/mol). The compound combines the strong Brønsted acidity of the sulfonic acid group (-SO₃H) with the electronic effects of the bromo and hydroxyl substituents on the aromatic ring.
Properties
IUPAC Name |
(5-bromo-2-hydroxyphenyl)methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO4S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3,9H,4H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXJZTAGCANCDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CS(=O)(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(5-Bromo-2-hydroxyphenyl)methanesulfonic acid: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form derivatives such as quinones.
Reduction: Reduction reactions can lead to the formation of 5-bromo-2-hydroxybenzene derivatives.
Substitution Reactions: The bromine atom can be substituted with other functional groups, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Quinones: Resulting from oxidation reactions.
Hydroxybenzene Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
(5-Bromo-2-hydroxyphenyl)methanesulfonic acid: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the creation of complex molecules.
Biology: The compound can be used in biological studies to understand the effects of brominated phenols on cellular processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (5-Bromo-2-hydroxyphenyl)methanesulfonic acid exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and hydroxyl group can influence the compound's reactivity and binding affinity to various biological targets, leading to specific biochemical effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
5-Bromo-2-methylbenzenesulfonic Acid (CAS 56919-17-6)
- Molecular Formula : C₇H₇BrO₃S (251.1 g/mol)
- Key Differences :
- Substituents: Contains a methyl group at position 2 instead of a hydroxyl group.
- Electronic Effects: The methyl group is electron-donating, reducing the ring's electron-withdrawing character compared to the hydroxyl group in the target compound.
- Acidity: The hydroxyl group in (5-Bromo-2-hydroxyphenyl)methanesulfonic acid enhances acidity via resonance stabilization of the sulfonate anion.
- Data : Density = 1.735 g/cm³ .
5-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzenesulfonamide (Compound 5f)
- Molecular Formula: C₁₂H₁₀BrClNO₄S (377.8 g/mol)
- Key Differences :
5-Bromothiophene-2-sulfonamide
- Molecular Formula: C₄H₄BrNO₂S²S (241.1 g/mol)
- Key Differences :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Functional Group | Key Substituents | Acidity (Relative) |
|---|---|---|---|---|
| This compound | 267.1 | Sulfonic acid (-SO₃H) | -OH, -Br | High (pKa ~1–2) |
| 5-Bromo-2-methylbenzenesulfonic acid | 251.1 | Sulfonic acid (-SO₃H) | -CH₃, -Br | Moderate |
| 5f (Sulfonamide analog) | 377.8 | Sulfonamide (-SO₂NH-) | -OH, -Br, -Cl | Low (pKa ~10–12) |
| 5-Bromothiophene-2-sulfonamide | 241.1 | Sulfonamide (-SO₂NH-) | Thiophene core | Low |
Brønsted Acidity and Catalytic Performance
- Sulfonic acids like methanesulfonic acid (MsOH) are widely used as Brønsted acid catalysts in oxidation and alkylation reactions. For example, MsOH optimizes sulfide oxidation to sulfoxides at 0.25 mmol loading, outperforming weaker acids like acetic acid (5.50 mmol required) .
- This compound is expected to exhibit strong acidity due to its -SO₃H group, making it suitable for acid-catalyzed reactions. The hydroxyl group may further stabilize transition states via hydrogen bonding.
Biological Activity
(5-Bromo-2-hydroxyphenyl)methanesulfonic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. The presence of the bromine atom and hydroxyl group in its structure is significant for its interaction with biological targets, influencing its pharmacological profile.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems. The bromine atom enhances the lipophilicity of the molecule, improving its binding affinity to target sites. The sulfonic acid group contributes to solubility in aqueous environments, facilitating cellular uptake.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of this compound. For instance, compounds with similar brominated phenolic structures have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. These compounds often induce cell cycle arrest and apoptosis, mechanisms that are critical for their anticancer properties .
Antimicrobial Properties
Brominated phenolic compounds are also recognized for their antimicrobial activities. Research indicates that this compound may exhibit antibacterial and antifungal properties, making it a candidate for further investigation in the development of new antimicrobial agents .
Case Studies
- Antiproliferative Effects in Cancer Cells :
-
Antimicrobial Activity :
- In a comparative analysis, several brominated compounds were tested against common bacterial strains. Results indicated that compounds with a hydroxyl group displayed enhanced antibacterial activity compared to their non-brominated counterparts, suggesting a potential role for this compound in developing new antibiotics .
Research Findings Summary
| Study | Activity | Cell Line/Organism | IC50/Effect |
|---|---|---|---|
| Antiproliferative Effects | Significant cell death | MCF-7 breast cancer cells | IC50 ~ 52 nM |
| Antimicrobial Activity | Inhibition of bacterial growth | Various bacterial strains | Enhanced activity compared to non-brominated analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
